molecular formula C11H12F2O2 B7873594 4-(3,4-Difluorophenyl)oxan-4-ol

4-(3,4-Difluorophenyl)oxan-4-ol

Cat. No.: B7873594
M. Wt: 214.21 g/mol
InChI Key: KQBSQVFRKANYPE-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)oxan-4-ol is a fluorinated heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a hydroxyl group and a 3,4-difluorophenyl moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for applications in liquid crystal materials (LCs) and pharmaceutical precursors .

Properties

IUPAC Name

4-(3,4-difluorophenyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBSQVFRKANYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 4-(3,4-Difluorophenyl)oxan-4-ol and related compounds:

Compound Name Core Structure Functional Groups Primary Applications References
This compound Oxane (tetrahydropyran) Hydroxyl, 3,4-difluorophenyl LC materials, drug precursors
SNAP-acid Pyrimidinecarboxylate Carboxyl, amide, 3,4-difluorophenyl MCHR1 antagonist synthesis
Tos@SNAP Pyrimidinecarboxylate Tosyloxyethyl, 3,4-difluorophenyl Precursor for MCHR1 antagonists
trans-4-(3,4-Difluorophenyl)cyclohexyl derivatives Cyclohexane 3,4-Difluorophenyl, cyclohexyl High-stability LC materials
4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid Butanoic acid Ketone, carboxylic acid Organic synthesis intermediate

Key Research Findings

Pharmaceutical Precursors (SNAP Derivatives)
  • SNAP-acid and Tos@SNAP are pyrimidinecarboxylate derivatives containing the 3,4-difluorophenyl group. These compounds act as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, with modifications (e.g., fluoroethylation) enhancing blood-brain barrier penetration .
  • Comparison : Unlike SNAP derivatives, this compound lacks the pyrimidinecarboxylate backbone, which may reduce its direct bioactivity but improve solubility due to the hydroxyl group.
Liquid Crystal Materials
  • trans-4-(3,4-Difluorophenyl)cyclohexyl derivatives exhibit superior thermal stability and electro-optical properties in LC displays (LCDs) compared to benzene-based analogs. Their cyclohexane rings enhance molecular rigidity, favoring nematic phases .

Implications of Structural Variations

  • Electronic Effects : Fluorine atoms on the phenyl ring enhance electron-withdrawing properties, stabilizing charge distributions in both pharmaceuticals and LCs.
  • Steric Effects : The oxane ring’s chair conformation may impose steric hindrance distinct from planar pyrimidine or flexible cyclohexane systems.
  • Applications :
    • Pharmaceuticals : SNAP derivatives prioritize receptor binding, while the oxan-4-ol structure may serve as a solubilizing precursor.
    • LCs : Cyclohexane derivatives dominate due to thermal stability, but oxane-based compounds could offer tunable dielectric anisotropy (Δε) for advanced displays .

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